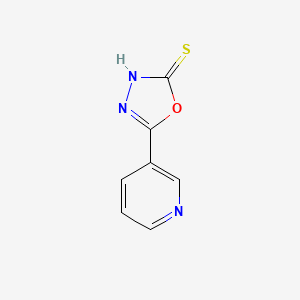

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-pyridin-3-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-2-1-3-8-4-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLWWQDTKCIRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349760 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-46-8 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential antimicrobial, anticancer, and anti-inflammatory properties. This document outlines the synthetic pathway, detailed experimental protocols, and expected characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of nicotinic acid hydrazide (also known as nicotinohydrazide) from a nicotinic acid ester. The subsequent and final step is the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the desired 1,3,4-oxadiazole-2-thiol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Nicotinic Acid Hydrazide

This procedure outlines the formation of the key intermediate, nicotinic acid hydrazide, from methyl nicotinate.

Materials:

-

Methyl nicotinate

-

Hydrazine hydrate (80% solution)

-

Anhydrous ethanol

-

Methanol

Procedure:

-

In a 50 mL round-bottom flask, dissolve methyl nicotinate (e.g., 2.74 g, 20 mmol) in anhydrous ethanol (15 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Slowly add hydrazine hydrate (e.g., 30 mmol) dropwise to the solution. The formation of a white precipitate may be observed.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Filter the resulting solid precipitate and wash it with a small amount of cold ethanol.

-

Dry the collected white, needle-like crystals to obtain nicotinic acid hydrazide.[1]

Alternative Microwave-Assisted Synthesis:

-

In a microwave reactor vessel, combine methyl nicotinate (0.73 mmol) and hydrazine hydrate (0.35 mL, 7.29 mmol) in ethanol (0.3 mL).

-

Heat the mixture in a microwave reactor for 5 minutes at 150°C.

-

After cooling to room temperature, dilute the mixture with methanol (10 mL) and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography.[1]

Synthesis of this compound

This protocol describes the cyclization of nicotinic acid hydrazide to form the final product. This is a generalized procedure adapted from the synthesis of analogous 5-substituted-1,3,4-oxadiazole-2-thiols.[2][3][4]

Materials:

-

Nicotinic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.01 mol) in ethanol (30 mL).

-

To this solution, add nicotinic acid hydrazide (e.g., 0.01 mol).

-

Cool the mixture in an ice bath and slowly add carbon disulfide (e.g., 0.015 mol) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

While specific experimental data for this compound is not extensively available in the cited literature, the following table presents expected and analogous data based on similar compounds, particularly the 4-pyridyl isomer. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.

| Parameter | Expected/Analogous Data |

| Molecular Formula | C₇H₅N₃OS |

| Molecular Weight | 179.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Data not available; for 5-(4-pyridinyl) isomer, derivatives have varying melting points. For instance, a piperidinium salt melts at 74-75°C.[5] |

| Yield (%) | Typically in the range of 65-88% for this class of compounds.[2] |

Spectroscopic Data:

| Technique | Expected Characteristic Peaks |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretching), ~2600-2550 (S-H stretching, indicative of thiol tautomer), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching of oxadiazole ring).[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the pyridine ring (multiplets and doublets in the range of 7.5-9.0 ppm), a broad singlet for the SH proton (typically downfield, >12 ppm).[3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Carbons of the pyridine ring (in the aromatic region 120-150 ppm), two distinct carbons for the oxadiazole ring (typically >150 ppm).[3] |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities. While specific studies on the biological effects of this compound are limited in the reviewed literature, the presence of the pyridine and oxadiazole-thiol moieties suggests potential for various biological interactions.

Potential Activities:

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antifungal properties.[6]

-

Anticancer Activity: The 1,3,4-oxadiazole nucleus is a scaffold in several anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7]

-

Anti-inflammatory Activity: Some compounds containing the 1,3,4-oxadiazole ring have shown anti-inflammatory effects.

Given the diverse activities of this class of compounds, the specific signaling pathways would be target-dependent. For instance, as an anticancer agent, it could potentially be involved in pathways related to apoptosis, cell cycle regulation, or inhibition of specific enzymes like kinases. As an antimicrobial agent, it might interfere with cell wall synthesis or other essential bacterial or fungal metabolic pathways. Further research is required to elucidate the specific mechanisms of action for this particular compound.

Caption: Potential biological activities and related signaling pathway interactions.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. While specific characterization and biological data for this particular isomer are not yet widely published, the information provided, based on analogous compounds, offers a strong starting point for researchers. The versatile 1,3,4-oxadiazole scaffold continues to be a promising area for drug discovery, and further investigation into this specific derivative is warranted to explore its full therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for researchers.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, a combination of computational predictions and data from analogous compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Analogues

| Property | This compound (Predicted/Computed) | 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (Experimental) | 5-phenyl-1,3,4-oxadiazole-2-thiol (Experimental) |

| Molecular Formula | C₇H₅N₃OS | C₇H₅N₃OS | C₈H₆N₂OS |

| Molecular Weight | 179.20 g/mol | 179.20 g/mol | 178.21 g/mol |

| Melting Point | Not available | 262-264 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| LogP | 1.42 (Computed) | Not available | Not available |

| Topological Polar Surface Area (TPSA) | 78.6 Ų (Computed) | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical transformation. The general synthetic route involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, followed by acidification.

Experimental Protocol: General Synthesis

A common method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is as follows:

-

Formation of the Potassium Salt: To a solution of the corresponding acid hydrazide (1 equivalent) in ethanol, potassium hydroxide (1 equivalent) is added.

-

Reaction with Carbon Disulfide: Carbon disulfide (1.1 equivalents) is added dropwise to the solution at room temperature.

-

Reflux: The reaction mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Acidification: After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

Characterization Data of Analogous Compounds

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for analogous compounds.

Table 2: Spectroscopic Data for Analogous 1,3,4-Oxadiazole-2-thiols

| Technique | 5-phenyl-1,3,4-oxadiazole-2-thiol[1] | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol[1] |

| IR (KBr, cm⁻¹) | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | 2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O) |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | 12.35 (s, 1H, SH), 7.28 (q, 1H, Ar-H), 8.02-8.08 (d, 1H, Ar-H), 8.42 (d, 1H, Ar-H), 8.66 (s, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 175.72, 158.66 (Oxadiazole C), 125.02-127.11 (Aromatic C) | 181.33, 164.51 (Oxadiazole C), 125.11-150.23 (Aromatic C) |

| Mass Spec (m/z) | 178 (M⁺) | 223 (M⁺) |

Experimental and Logical Workflows

Visualizing experimental and logical workflows is crucial for understanding the processes involved in the synthesis and evaluation of new chemical entities.

Caption: General synthetic workflow for this compound.

Biological Activity and Screening

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4] The evaluation of a newly synthesized compound like this compound would typically follow a structured screening process.

Caption: General workflow for the biological evaluation of a synthesized compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established methods and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its diverse biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1] When substituted at the 2-position with a thiol group, these compounds exhibit thiol-thione tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical overview of this tautomerism, detailing the experimental protocols used for its study, summarizing key quantitative data, and presenting the underlying chemical principles. Spectroscopic evidence from IR, NMR, and UV-Vis, supported by computational studies, consistently indicates that the thione form is the predominant tautomer in both solid and solution states.[2][3][4][5]

The Thiol-Thione Tautomeric Equilibrium

5-substituted-1,3,4-oxadiazole-2-thiols can exist in two interconverting isomeric forms: the thiol form and the thione form.[3] This dynamic equilibrium involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.[4][5]

The equilibrium's position is influenced by factors such as the nature of the substituent at the 5-position, solvent polarity, and the physical state (solid vs. solution).[6] Evidence from numerous spectroscopic and computational studies suggests that the equilibrium heavily favors the more stable thione tautomer.[2][3][7]

Caption: Thiol-Thione Tautomeric Equilibrium in 1,3,4-Oxadiazoles.

Experimental Protocols and Characterization

The characterization of thiol-thione tautomerism relies on a combination of synthesis, spectroscopic analysis, and computational modeling.

General Synthesis Protocol

The most common method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent.[2][8]

Detailed Methodology:

-

Hydrazide Preparation: A substituted carboxylic acid is first converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the acid hydrazide.[1]

-

Cyclization: The acid hydrazide (1 equivalent) is dissolved in absolute ethanol.

-

Potassium hydroxide (1 equivalent) and carbon disulfide (at least 2 equivalents) are added to the solution.[2]

-

The mixture is refluxed for several hours (typically 3 to 12 hours).[2][8]

-

The solvent is removed under reduced pressure.

-

The resulting solid is redissolved in water and acidified (e.g., with acetic acid or HCl) to precipitate the crude product.[8]

-

The final product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8]

Caption: General Synthesis Workflow for 1,3,4-Oxadiazole-2-thiols.

Spectroscopic Analysis

Spectroscopic methods are indispensable for identifying the predominant tautomeric form.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band for the C=S group and an N-H stretching band, coupled with the absence of a distinct S-H band, is strong evidence for the thione form.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the thione form is characterized by a deshielded proton signal corresponding to the N-H group, often appearing as a broad singlet above 12 ppm.[1] The thiol (S-H) proton, if present, would appear significantly more upfield.[9] In ¹³C NMR, the C=S carbon of the thione form exhibits a characteristic signal in the range of 175-187 ppm.[1][11]

-

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to study the tautomeric equilibrium in solution. Thione tautomers, containing the C=S chromophore, typically show an n-π* transition absorption peak at longer wavelengths (300-400 nm).[12] In contrast, thiol tautomers exhibit a π-π* transition for the C=N group at wavelengths below 300 nm.[12] The observed spectra for 1,3,4-oxadiazole-2-thiols generally show absorbance in the thione region, confirming its predominance.[2][12]

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the relative stabilities of the tautomers.[2][7] These studies consistently show that the thione form is thermodynamically more stable than the thiol form, often by several kcal/mol.[3] These computational results are in strong agreement with experimental spectroscopic data.[2][7]

Quantitative Data Summary

The following tables summarize the characteristic spectroscopic data used to identify the tautomeric forms of 5-substituted-1,3,4-oxadiazole-2-thiols.

Table 1: General Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Tautomeric Form | Typical Wavenumber Range | Reference |

|---|---|---|---|

| S-H (stretch) | Thiol | ~2500 - 2600 | [1][9] |

| N-H (stretch) | Thione | ~3100 - 3400 | [8] |

| C=N (stretch) | Both | ~1500 - 1650 | [1][8] |

| C=S (stretch) | Thione | ~1250 - 1350 |[8][9] |

Table 2: General Characteristic NMR Chemical Shifts (ppm)

| Nucleus | Group | Tautomeric Form | Typical Chemical Shift (δ) | Reference |

|---|---|---|---|---|

| ¹H | N-H | Thione | 12.0 - 15.0 | [1] |

| ¹H | S-H | Thiol | 3.2 - 3.9 | [9] |

| ¹³C | C=S | Thione | 175 - 187 | [1][11] |

| ¹³C | C-S | Thiol | (Not typically reported) | |

Table 3: Spectroscopic Data for Select 5-Substituted-1,3,4-oxadiazole-2-thiols Data extracted from experimental characterization reported in the literature, confirming the thione structure.[1]

| 5-Substituent | IR (S-H), cm⁻¹ | IR (C=N), cm⁻¹ | ¹H NMR (N-H), ppm | ¹³C NMR (C=S), ppm |

| 4-Nitrophenyl | 2570 | 1538 | 15.0 | 178.21 |

| Phenyl | 2560 | 1514 | 12.33 | 175.72 |

| 2-Furoyl | 2533 | 1520 | 13.02 | 175.77 |

| 4-Methoxybenzyl | 2523 | 1535 | 12.48 | 177.64 |

| 2-Phenethyl | 2550 | 1533 | 12.68 | 179.06 |

Conclusion

References

- 1. asianpubs.org [asianpubs.org]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Biological Potential of 1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3,4-oxadiazole scaffold has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with various biological targets.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of 1,3,4-oxadiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. We will delve into the significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

The 1,3,4-Oxadiazole Core: A Scaffold of Therapeutic Promise

The 1,3,4-oxadiazole is an aromatic heterocyclic compound with the molecular formula C₂H₂N₂O.[4] Its unique electronic and structural features, including the presence of a toxophoric -N=C-O- linkage, contribute to its diverse pharmacological profile.[5][6] This scaffold is present in several marketed drugs, such as the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, highlighting its clinical significance.[7][8][9] The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. This can be achieved through various synthetic routes.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted synthetic pathway for preparing 2,5-disubstituted 1,3,4-oxadiazoles.

References

- 1. ijrpr.com [ijrpr.com]

- 2. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. rroij.com [rroij.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. oaji.net [oaji.net]

- 9. ijpsr.com [ijpsr.com]

The Genesis of Pyridine-Containing Oxadiazole Thiols: A Technical Guide to Their Initial Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the initial discovery and synthesis of pyridine-containing oxadiazole thiols, a class of heterocyclic compounds of significant interest to researchers, scientists, and professionals in drug development. This document details the foundational synthetic methodologies, presents key quantitative data in a structured format, and visualizes the core synthetic pathway.

Introduction

Pyridine-containing 1,3,4-oxadiazole-2-thiols are heterocyclic compounds characterized by a central 1,3,4-oxadiazole ring substituted with a pyridine ring and a thiol group. These scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their structural features, particularly the presence of the pyridine ring and the reactive thiol group, make them versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.

The initial synthesis of this class of compounds is rooted in the broader discovery of methods to create 5-substituted-1,3,4-oxadiazole-2-thiols. The most prevalent and historically significant method involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[3][4] This robust and versatile reaction has been adapted to produce a wide array of derivatives, including those bearing the pyridine moiety.

Core Synthetic Pathway

The fundamental approach to synthesizing pyridine-containing oxadiazole thiols involves a two-step process starting from a pyridine carboxylic acid. The first step is the formation of the corresponding pyridine carboxylic acid hydrazide, which is then cyclized to form the desired 1,3,4-oxadiazole-2-thiol.

General Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

Caption: General synthesis of 5-(Pyridyl)-1,3,4-oxadiazole-2-thiols.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of pyridine-containing oxadiazole thiols, with a specific example for the 4-pyridyl isomer. The protocols for the 2- and 3-pyridyl isomers are analogous, starting from the corresponding picolinic acid hydrazide or nicotinic acid hydrazide.

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of Isonicotinohydrazide (Pyridine-4-carbohydrazide)

-

Esterification: A pyridine carboxylic acid, such as isonicotinic acid, is esterified. For example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid or by treatment with thionyl chloride followed by methanol.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The product, isonicotinohydrazide, typically precipitates upon cooling and can be purified by recrystallization.

Step 2: Cyclization to 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

-

Reaction Setup: Dissolve isonicotinohydrazide (0.05 mol) in ethanol (50 mL).

-

Addition of Reagents: To this solution, add potassium hydroxide (0.05 mol) followed by carbon disulfide (0.06 mol).

-

Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After completion, the reaction mixture is cooled, and the solvent is partially evaporated. The residue is dissolved in water and filtered.

-

Acidification: The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent such as an ethanol-dioxane mixture to yield the pure 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of pyridine-containing oxadiazole thiols as reported in the literature.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | Isonicotinohydrazide | 54 | 279-280 | [5] |

| Piperidinium 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiolate | 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol | 51 | 74-75 | [6] |

Reaction Mechanism

The formation of the 1,3,4-oxadiazole-2-thiol ring proceeds through a well-established mechanism.

Caption: Reaction mechanism for the formation of 5-(Pyridyl)-1,3,4-oxadiazole-2-thiol.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide in the presence of a base. This is followed by an intramolecular cyclization with the elimination of water to form a five-membered ring intermediate. Subsequent tautomerization and acidification yield the final 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol. The evolution of hydrogen sulfide gas is often observed during the reaction.[5]

Conclusion

The synthesis of pyridine-containing oxadiazole thiols is a well-established process, primarily relying on the cyclization of pyridine carboxylic acid hydrazides with carbon disulfide. This method has proven to be efficient and versatile for generating a variety of these heterocyclic compounds. While the initial discovery is part of the broader development of oxadiazole chemistry, the continued interest in these pyridine-containing analogs is driven by their significant potential in medicinal chemistry and drug development. Further research into their biological mechanisms of action is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Spectroscopic and Structural Elucidation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed characterization of this molecule. While direct experimental data for this specific isomer is limited in published literature, this guide compiles available information on closely related analogues and provides expected spectroscopic characteristics.

Molecular Structure and Properties

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in medicinal chemistry. The general protocol involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium. For the target molecule, nicotinic acid hydrazide would serve as the starting material.

General Experimental Protocol:

A mixture of nicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol is stirred until a clear solution is obtained. To this solution, carbon disulfide (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Spectroscopic Data

Due to the scarcity of published experimental data for this compound, the following tables provide a combination of expected values based on known spectroscopic data of analogous compounds, particularly the isomeric 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and other 5-aryl-1,3,4-oxadiazole-2-thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the thiol proton. The chemical shifts are influenced by the electronic environment and the solvent used.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SH | 13.0 - 15.0 | singlet | - |

| Py-H2 | ~8.9 | singlet | - |

| Py-H6 | ~8.7 | doublet | ~4.5 |

| Py-H4 | ~8.2 | doublet | ~8.0 |

| Py-H5 | ~7.5 | doublet of doublets | ~8.0, 4.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 175 - 185 |

| C-5 (oxadiazole) | 158 - 165 |

| Py-C2 | ~150 |

| Py-C6 | ~148 |

| Py-C4 | ~135 |

| Py-C3 | ~125 |

| Py-C5 | ~123 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thione tautomer) | 3100 - 3300 | Medium |

| S-H stretch (thiol tautomer) | 2550 - 2600 | Weak |

| C=N stretch (ring) | 1600 - 1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1580 | Medium-Strong |

| C-O-C stretch (ring) | 1020 - 1250 | Strong |

| C=S stretch | 1100 - 1200 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Value |

| Molecular Formula | C₇H₅N₃OS |

| Molecular Weight | 179.20 g/mol |

| Expected [M+H]⁺ | 180.02 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound based on established chemical principles and data from analogous structures. While direct experimental data remains to be fully reported in the literature, the information presented here serves as a valuable resource for researchers working with this and related heterocyclic compounds. Further experimental investigation is encouraged to build upon this foundational knowledge.

Structural Analogues of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the structural analogues of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, providing a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,3,4-oxadiazole ring system has garnered significant attention due to its metabolic stability and ability to participate in various biological interactions. When functionalized with a pyridyl moiety and a thiol group, as in this compound, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pyridine ring, a common feature in many bioactive molecules, can modulate the physicochemical properties and target-binding interactions of the parent compound. The thiol group provides a handle for further chemical modification and can also play a crucial role in the molecule's mechanism of action, often existing in tautomeric equilibrium with the thione form.[3]

This guide explores the structural analogues of this compound, with a particular focus on the impact of substituting the pyridin-3-yl group with other pyridyl isomers (e.g., pyridin-2-yl and pyridin-4-yl) and modifications at the thiol position.

Synthesis of this compound and its Analogues

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient method involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[3][4]

General Synthetic Workflow

The general synthetic route to this compound is depicted below. This workflow is adaptable for the synthesis of various structural analogues by starting with the corresponding acid hydrazide.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Nicotinohydrazide

-

To a stirred solution of nicotinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the methyl nicotinate.

-

The crude methyl nicotinate is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added.

-

The mixture is refluxed for 8-12 hours.

-

Upon cooling, the precipitated nicotinohydrazide is filtered, washed with cold ethanol, and dried under vacuum.

2.2.2. Synthesis of this compound

-

A solution of nicotinohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol is prepared.

-

Carbon disulfide (1.5 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 10-16 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The resulting solid is dissolved in water and filtered.

-

The filtrate is acidified with a dilute solution of hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.

Biological Activities of Structural Analogues

Structural analogues of this compound have been reported to exhibit a range of biological activities, with anticancer and antimicrobial properties being the most prominent. The position of the nitrogen atom in the pyridine ring and substitutions on the thiol group significantly influence the biological efficacy of these compounds.

Anticancer Activity

Derivatives of 5-pyridyl-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5] One of the key mechanisms of action is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[6]

Table 1: Anticancer Activity of Selected 5-Pyridyl-1,3,4-oxadiazole Analogues

| Compound ID | R-Group (Substitution on Thiol) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H (5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) | - | - | [5] |

| 2a | -CH2-CO-NH-(substituted phenyl) | NUGC (Gastric) | 0.021 | [7] |

| 2b | -CH2-CO-NH-(substituted phenyl) | WI38 (Normal Fibroblast) | >10 | [7] |

| 3 | Substituted benzylidene | HeLa (Cervical) | - | [8] |

| 4 | 3-trifluoromethyl-piperazine | HepG2 (Liver) | More effective than 5-fluorouracil | [5] |

| 5 | - | HepG2 (Liver), MCF7 (Breast), SW1116 (Colorectal), BGC823 (Stomach) | Stronger than 5-fluorouracil | [5] |

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol scaffold is also a well-known pharmacophore for antimicrobial agents. Analogues of this compound have shown activity against a range of bacteria and fungi.[9]

Table 2: Antimicrobial Activity of Selected 5-Pyridyl-1,3,4-oxadiazole Analogues

| Compound ID | R-Group (Substitution on Thiol) | Microorganism | MIC (µg/mL) | Reference |

| 6 | H (5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) | M. tuberculosis H37Rv | >90% inhibition at 6.25 | [10] |

| 7 | N-dodecyl (on 2-amino group) | M. tuberculosis | 4-8 µM | [11] |

| 8 | N-decyl (on 2-amino group) | M. kansasii | 8-16 µM | [11] |

| 9 | 4-fluorophenyl | E. coli | - | [11] |

| 10 | 4-fluorophenyl | S. pneumoniae | Stronger than ampicillin | [11] |

3.2.1. Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action: Signaling Pathways

The biological activities of 5-pyridyl-1,3,4-oxadiazole analogues are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Many 1,3,4-oxadiazole derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream pathways.[6]

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-pyridyl-1,3,4-oxadiazole analogues.

Modulation of EGFR and STAT3 Signaling

In addition to VEGFR-2, some 1,3,4-oxadiazole derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in many cancers.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of upstream kinases like VEGFR-2 and EGFR can lead to the downstream inactivation of STAT3.

Caption: Modulation of EGFR and STAT3 signaling pathways.

Conclusion

The this compound scaffold and its structural analogues represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. This technical guide has provided a consolidated resource for researchers, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing the intricate signaling pathways through which these compounds exert their effects. Future research should focus on elucidating the structure-activity relationships in more detail, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The continued exploration of this versatile chemical scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of 1,3,4-Oxadiazole Scaffolds: An In-Depth Technical Guide

The 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, attributed to the ring's metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups. This technical guide provides a comprehensive overview of the significant pharmacological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows are presented to support researchers and drug development professionals in this promising field.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] These mechanisms include the inhibition of crucial enzymes and growth factors involved in cancer progression.[3][4]

A key target for many 1,3,4-oxadiazole-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 1,3,4-oxadiazole derivatives have been shown to be potent EGFR inhibitors, thereby blocking downstream signaling pathways.[6][7]

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been quantified against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range, indicating high potency.[8][9]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [8][9] |

| 4i | A549 (Lung) | 1.59 | [8][9] |

| 4l | A549 (Lung) | 1.80 | [8][9] |

| Cisplatin (Standard) | A549 (Lung) | 4.98 | [8][9] |

| 4g | C6 (Glioma) | 8.16 | [8][9] |

| 4h | C6 (Glioma) | 13.04 | [8][9] |

| AMK OX-8 | HeLa (Cervical) | 35.29 | [10] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [10] |

| AMK OX-12 | HeLa (Cervical) | 32.91 | [10] |

| AMK OX-8 | A549 (Lung) | 25.04 | [10] |

| AMK OX-9 | A549 (Lung) | 20.73 | [10] |

| AMK OX-11 | A549 (Lung) | 45.11 | [10] |

| AMK OX-12 | A549 (Lung) | 41.92 | [10] |

| Compound 15 | MCF-7 (Breast) | 2.13 µg/mL | [5] |

| Compound 15 | HepG2 (Liver) | 1.63 µg/mL | [5] |

| Doxorubicin (Standard) | HepG2 (Liver) | 1.62 µg/mL | [5] |

| Compound 8v | K-562 (Leukemia) | 1.95 | [7] |

| Compound 8v | Jurkat (Leukemia) | 2.36 | [7] |

| Compound 8v | KG-1a (Leukemia) | 3.45 | [7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11][12] 1,3,4-oxadiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[13][14] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with biofilm formation.[15][16]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [15] |

| OZE-II | Staphylococcus aureus | 4-16 | [15] |

| OZE-III | Staphylococcus aureus | 8-32 | [15] |

| Nalidixic Acid Hybrid (1) | Pseudomonas aeruginosa | Stronger than Ciprofloxacin | [14] |

| Nalidixic Acid Hybrid (1) | Staphylococcus aureus | Comparable to Amoxicillin | [14] |

| Benzodiazepine Hybrid (6) | Pseudomonas aeruginosa | Stronger than Ampicillin | [14] |

| Benzodiazepine Hybrid (6) | Staphylococcus aureus | Stronger than Ampicillin | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[17][18] The primary mechanism often involves the inhibition of pro-inflammatory enzymes or the suppression of inflammatory mediators. The anti-inflammatory activity of these compounds is frequently evaluated using the carrageenan-induced rat paw edema model, where the reduction in paw swelling is measured over time.

| Compound/Derivative | % Inhibition of Edema | Reference |

| C4 | Good response | [17] |

| C7 | Good response | [17] |

| Indomethacin (Standard) | - | [17] |

| 3e | Moderate | [18] |

| 3f | Moderate | [18] |

| 3i | Moderate | [18] |

| Diclofenac Sodium (Standard) | - | [18] |

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[19]

Materials:

-

Acylhydrazide (1 equivalent)

-

Carboxylic acid (1.2 equivalents)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate

-

Round-bottomed flask

-

Stirring apparatus

-

Heating mantle/oil bath

Procedure:

-

To a solution of acylhydrazide in a round-bottomed flask, add the carboxylic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3 mL) to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 10 minutes.

-

Heat the reaction mixture at 80 °C for 4 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][20][21][22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplate

-

1,3,4-Oxadiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[13][20]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[22]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[22]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[24][25][26]

Materials:

-

Bacterial or fungal strain of interest

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri plates

-

Sterile cork borer (6-8 mm diameter)

-

1,3,4-Oxadiazole test compounds

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve compounds)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[24]

-

Well Creation: Aseptically punch wells with a sterile cork borer in the inoculated agar.[25]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[25]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly valuable pharmacophore in the development of new therapeutic agents. The diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the significant potential of this heterocyclic core. The data and protocols presented in this guide are intended to facilitate further research and development of novel 1,3,4-oxadiazole derivatives with improved efficacy and safety profiles. Future work should continue to explore the vast chemical space around this scaffold and elucidate the detailed molecular mechanisms underlying its broad spectrum of biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 18. jchemrev.com [jchemrev.com]

- 19. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. botanyjournals.com [botanyjournals.com]

- 25. chemistnotes.com [chemistnotes.com]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary In-Vitro Screening of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Abstract: The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold, often considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[1][2] Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[1][3][4] This guide presents a comprehensive framework for the preliminary in-vitro evaluation of a specific analogue, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The inclusion of a pyridine ring and a thiol group suggests a high potential for multifaceted biological interactions. This document provides field-proven, step-by-step protocols for a tripartite screening cascade—assessing anticancer, antimicrobial, and antioxidant activities—to thoroughly characterize the compound's initial biological profile and guide future drug development efforts.

Synthesis and Characterization of the Test Article

A robust and reproducible synthesis is the foundation of any screening campaign. The proposed synthesis of this compound is based on a well-established cyclization reaction.[5][6]

Causality of Experimental Choice: This two-step process is efficient and widely documented for creating the 1,3,4-oxadiazole-2-thiol core. It begins with the formation of a key intermediate, nicotinic acid hydrazide (isonicotinohydrazide's isomer), which is then cyclized using carbon disulfide. The basic conditions facilitate the nucleophilic attack and subsequent ring closure to yield the desired thiol tautomer.[5][7]

Detailed Synthesis Protocol

Step 1: Synthesis of Nicotinic Acid Hydrazide

-

To a stirred solution of methyl nicotinate (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (80% solution, 1.5 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Allow the concentrated solution to cool, promoting crystallization of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve nicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol (15 volumes).

-

Cool the solution in an ice bath and add carbon disulfide (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux for 10-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume under vacuum.

-

Dissolve the residue in cold water and acidify to pH 5-6 with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure compound.

Workflow and Characterization

The synthesized compound's identity and purity must be rigorously confirmed using spectroscopic methods before biological screening.[6][8]

Caption: Synthesis and Characterization Workflow.

Expected Characterization Data:

-

FTIR (KBr, cm⁻¹): Appearance of a C=N stretching band (approx. 1530-1570), disappearance of hydrazide C=O and NH₂ bands, and presence of a broad S-H stretch (approx. 2500-2600).[8]

-

¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the pyridine ring protons and a broad singlet for the SH proton (approx. 11.0-13.0 ppm).[6]

-

Mass Spectrometry (EI-MS): A molecular ion peak (M+) corresponding to the calculated mass of C₇H₅N₃OS.

Preliminary In-Vitro Screening Strategy

The known biological profile of the 1,3,4-oxadiazole scaffold mandates a multi-faceted preliminary screening approach.[3][8][9] This guide proposes a parallel screening cascade to efficiently assess the compound's potential in three key therapeutic areas.

Caption: High-Level In-Vitro Screening Cascade.

Anticancer Activity Screening

Expertise & Experience: The 1,3,4-oxadiazole nucleus is a core component of numerous compounds investigated for anti-proliferative effects.[10][11] These effects are often mediated by the inhibition of critical cellular targets like kinases, histone deacetylases (HDAC), or telomerase, or by targeting key signaling pathways such as NF-κB.[12][13][14] Therefore, an initial broad cytotoxicity screen against a panel of diverse cancer cell lines is the logical first step.

Protocol: Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. Its principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[15]

-

Cell Seeding: Seed cancer cells (e.g., A549-lung, MCF-7-breast, HepG2-liver) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[3][10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values (µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |

| Test Article | Result | Result | Result |

| Doxorubicin (Std.) | 0.05 | 0.08 | 0.12 |

Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)

Trustworthiness: If the MTT assay reveals significant cytotoxicity, it is crucial to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate between apoptosis and necrosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

-

Caption: Principle of Annexin V / PI Apoptosis Assay.

Antimicrobial Activity Screening

Authoritative Grounding: The 1,3,4-oxadiazole-2-thiol moiety is a known pharmacophore for antimicrobial activity.[8][16] A pyridyl-substituted analogue, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, has been explicitly reported to inhibit the growth of Escherichia coli and Staphylococcus epidermidis.[17] This provides a strong, authoritative basis for screening the pyridin-3-yl isomer against representative Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Inoculation: Add the prepared bacterial inoculum to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Sample MIC Values (µg/mL)

| Compound | S. aureus (Gram +) | E. coli (Gram -) |

| Test Article | Result | Result |

| Ciprofloxacin (Std.) | 0.5 | 0.015 |

Antioxidant Activity Screening

Rationale: Oxidative stress is a key pathogenic factor in numerous diseases.[9] Many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been reported to possess antioxidant properties by scavenging free radicals.[19][20] The DPPH assay is a rapid, simple, and widely accepted method for the initial screening of a compound's radical scavenging ability.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in the reduction of the deep violet DPPH solution to the pale yellow hydrazine, a change that can be measured spectrophotometrically.[21][22]

-

Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound (or a standard like Ascorbic acid) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Data Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Sample Antioxidant Activity (IC₅₀ in µM)

| Compound | DPPH Scavenging IC₅₀ (µM) |

| Test Article | Result |

| Ascorbic Acid (Std.) | 25.4 |

Conclusion and Future Directions

This technical guide outlines a validated, multi-pronged strategy for the initial in-vitro characterization of this compound. The data generated from these anticancer, antimicrobial, and antioxidant screens will provide a crucial first look at the compound's biological potential.

Positive results in any of these assays would warrant further investigation. For instance, significant anticancer activity would justify broader cell line screening and mechanistic studies into specific kinase inhibition or cell cycle effects. Potent antimicrobial activity would lead to testing against resistant strains and determining the mode of action (bacteriostatic vs. bactericidal). Strong antioxidant potential could prompt further evaluation in cell-based oxidative stress models. The collective results will form a solid foundation for subsequent hit-to-lead optimization and further development of this promising chemical scaffold.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

- 11. ijnrd.org [ijnrd.org]

- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 22. benchchem.com [benchchem.com]

Methodological & Application

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a highly efficient, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The featured method utilizes a copper-catalyzed dual oxidation reaction between arylacetic acids and hydrazides. This approach offers several advantages, including the avoidance of expensive ligands, high product yields, and operational simplicity, making it a valuable methodology in medicinal chemistry and drug discovery for the synthesis of this important heterocyclic scaffold.[1][2]

Introduction